N-α-Z-L-arginine benzyl ester tosylate

Catalog No.
S1890036
CAS No.
M.F
M. Wt
570.2
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N-α-Z-L-arginine benzyl ester tosylate

Product Name

N-α-Z-L-arginine benzyl ester tosylate

Molecular Weight

570.2

N-α-Z-L-arginine benzyl ester tosylate is a derivative of the amino acid L-arginine, modified to enhance its chemical properties for various applications in biochemical research and pharmaceutical development. This compound features a benzyl ester group and a tosylate moiety, which contribute to its solubility and reactivity. The molecular formula is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S, and it is characterized by its white solid appearance at room temperature, with a melting point typically around 100 °C .

Due to the presence of functional groups:

  • Ester Hydrolysis: The benzyl ester can be hydrolyzed in the presence of water and an acid or base, yielding L-arginine and benzyl alcohol.
  • Nucleophilic Substitution: The tosylate group can undergo nucleophilic substitution reactions, making it a good leaving group in organic synthesis.
  • Coupling Reactions: It can be used in peptide coupling reactions to synthesize larger peptides or proteins.

These reactions are significant in synthetic organic chemistry and biochemistry, facilitating the modification of peptides and proteins.

N-α-Z-L-arginine benzyl ester tosylate exhibits biological activities primarily related to its role as a precursor for L-arginine, which is crucial for nitric oxide synthesis. Nitric oxide is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. Additionally, the compound may have implications in studies related to protein synthesis and enzyme activity modulation due to its structural similarity to L-arginine.

The synthesis of N-α-Z-L-arginine benzyl ester tosylate generally involves several key steps:

  • Protection of L-arginine: The amino group of L-arginine is protected using a Z (benzyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
  • Esterification: The protected L-arginine is reacted with benzyl alcohol in the presence of an acid catalyst to form the benzyl ester.
  • Tosylation: The resulting compound is treated with p-toluenesulfonyl chloride to introduce the tosylate group, yielding N-α-Z-L-arginine benzyl ester tosylate.

This multi-step synthesis allows for the selective modification of L-arginine while maintaining its biological activity .

N-α-Z-L-arginine benzyl ester tosylate has several applications:

  • Biochemical Research: Used as a substrate or intermediate for studying enzyme kinetics and protein interactions.
  • Pharmaceutical Development: Potentially utilized in drug formulation due to its ability to release L-arginine, which has therapeutic effects in cardiovascular diseases.
  • Peptide Synthesis: Serves as a building block for synthesizing peptides that require L-arginine residues.

Interaction studies involving N-α-Z-L-arginine benzyl ester tosylate often focus on its role in modulating nitric oxide production and its effects on various signaling pathways. Research indicates that compounds derived from L-arginine can influence vascular tone and have implications in conditions such as hypertension and heart disease. Studies may also explore its interactions with enzymes such as nitric oxide synthase, revealing insights into its biological significance .

Several compounds share structural similarities with N-α-Z-L-arginine benzyl ester tosylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-ω-Nitro-L-arginine benzyl ester p-toluenesulfonateContains a nitro group at the ω positionInhibits nitric oxide synthase
N-α-methyl-L-valine benzyl ester p-tosylateMethyl substitution at the α positionDifferent amino acid backbone
N-α-p-Tosyl-L-arginine methyl ester hydrochlorideMethyl ester instead of benzyl esterSolubility differences due to methyl substitution

Uniqueness

N-α-Z-L-arginine benzyl ester tosylate's uniqueness lies in its specific combination of protective groups that allow for selective reactions while retaining biological activity associated with L-arginine. Its ability to act as both a substrate for enzymatic reactions and a precursor for nitric oxide production sets it apart from other similar compounds.

One-step Preparation Approaches

The most widely employed method for synthesizing N-α-Z-L-arginine benzyl ester tosylate involves the direct Fischer-Speier esterification reaction [1]. This classical approach utilizes benzyl alcohol and para-toluenesulfonic acid under refluxing conditions to form the benzyl ester directly from the protected amino acid. The reaction typically proceeds at temperatures between 80-100°C with reaction times ranging from 4-8 hours [2]. The one-step methodology offers several advantages including simplicity of execution, minimal purification requirements, and yields consistently ranging from 85-95% [3].

However, traditional approaches suffer from significant limitations, particularly regarding solvent selection. The conventional use of benzene, carbon tetrachloride, and chloroform as water-azeotroping solvents poses serious environmental and safety concerns [1]. These hazardous solvents not only present toxicity risks but also require specialized disposal procedures, making them unsuitable for modern industrial applications.

The mechanism involves protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of benzyl alcohol and subsequent water elimination. The tosylate salt formation occurs through ionic interaction between the protonated amino group and the tosylate anion [2]. Temperature control proves critical during this process, as elevated temperatures above 100°C can lead to racemization of the stereogenic center [3].

Sequential Protection Strategies

Sequential protection methodologies provide an alternative approach that involves stepwise introduction of protective groups. This strategy typically begins with carboxybenzyloxy protection of the amino group, followed by esterification of the carboxylic acid functionality [4]. The sequential approach offers enhanced selectivity and reduced side reaction formation compared to simultaneous protection methods.

The procedure commonly employs carbobenzyloxy chloride in aqueous alkaline conditions for amino protection, achieving quantitative conversion within 2-4 hours at room temperature [5]. Subsequent carboxylic acid activation utilizes dicyclohexylcarbodiimide and hydroxybenzotriazole coupling agents to facilitate esterification with benzyl alcohol [6]. This methodology demonstrates particular utility when dealing with sensitive functional groups that might undergo undesired reactions under harsher conditions.

Sequential strategies typically require 6-12 hours total reaction time across multiple steps, with overall yields ranging from 75-85% [6]. While this approach necessitates additional synthetic steps, it provides superior control over reaction selectivity and minimizes formation of side products that can complicate purification procedures.

Sustainable Synthesis Approaches

Green Solvent Alternatives

Recent developments in sustainable chemistry have led to the identification of environmentally benign solvents for amino acid ester synthesis. Cyclohexane has emerged as the most successful replacement for traditional hazardous solvents in water-azeotroping applications [2]. This solvent forms an aqueous azeotrope similar to benzene while maintaining excellent safety profiles and environmental compatibility.

Studies demonstrate that cyclohexane-mediated esterification proceeds with exceptional enantioselectivity, producing amino acid benzyl esters with greater than 99.5% enantiomeric excess [3]. The reaction conditions utilize refluxing cyclohexane at 80-85°C for approximately 4 hours, followed by precipitation with ethyl acetate instead of diethyl ether. This modification not only improves safety but also enhances product purity through more selective crystallization [2].

2-Methyltetrahydrofuran represents another promising green alternative, particularly for challenging amino acid substrates including arginine derivatives [1]. This renewable solvent, derived from biomass sources, demonstrates excellent compatibility with sensitive amino acids while maintaining low toxicity profiles. Me-THF esterification typically achieves 90-95% yields with complete retention of stereochemical integrity [1].

Additional green solvents showing promise include cyclopentyl methyl ether and dipropyleneglycol dimethylether [7]. These alternatives offer varying degrees of polarity and boiling points, allowing optimization for specific substrate requirements while maintaining environmental sustainability criteria.

Water Azeotroping Methods

Water azeotroping represents a critical aspect of amino acid esterification, as efficient water removal drives the equilibrium toward ester formation. Traditional methods employing benzene create azeotropes with water at 69.25°C, facilitating continuous water removal through Dean-Stark apparatus [2]. However, environmental concerns have necessitated development of alternative azeotroping systems.

Cyclohexane forms a water azeotrope at 69.5°C, closely matching benzene performance while eliminating toxicity concerns [3]. The azeotroping efficiency proves critical for achieving high conversion rates, as residual water can hydrolyze the desired ester product. Optimal azeotroping conditions require careful temperature control and efficient water separation to prevent reverse hydrolysis reactions.

Me-THF provides unique advantages in azeotroping applications due to its ability to solubilize polar amino acid substrates while forming effective water azeotropes at 71-74°C [1]. This higher azeotroping temperature can be advantageous for certain substrates but requires careful monitoring to prevent thermal decomposition or racemization.

The implementation of continuous water removal systems, including molecular sieves and pervaporation techniques, offers additional opportunities for process intensification [8]. These methods can reduce reaction times while improving overall conversion rates and product quality.

Optimization of Reaction Parameters

Temperature Effects on Stereochemical Integrity

Temperature control represents perhaps the most critical parameter in maintaining stereochemical integrity during amino acid ester synthesis. Elevated temperatures facilitate esterification kinetics but simultaneously increase the risk of racemization through enolate formation mechanisms [9]. Studies demonstrate that temperatures above 100°C significantly compromise enantiomeric excess, with racemization rates following Arrhenius kinetics [10].

The optimal temperature range for N-α-Z-L-arginine benzyl ester synthesis falls between 70-85°C [2]. This range provides sufficient thermal energy for efficient esterification while minimizing racemization pathways. Temperature-dependent studies reveal that each 10°C increase above 85°C approximately doubles the racemization rate [11], making precise temperature control essential for maintaining product quality.

Amino acid structure significantly influences temperature sensitivity, with arginine derivatives showing particular susceptibility to thermal racemization due to the basic guanidinium side chain [10]. The presence of the benzyl ester group also affects thermal stability, as benzyl esters generally exhibit lower thermal decomposition temperatures compared to methyl or ethyl analogs [12].

Microwave-assisted heating presents opportunities for rapid heating with improved temperature control [13]. These methods can reduce reaction times to 30-120 minutes while maintaining excellent stereochemical integrity through precise temperature regulation and rapid heating profiles.

Solvent Selection Criteria

Solvent selection profoundly impacts both reaction efficiency and stereochemical outcomes in amino acid esterification. Critical selection criteria include water azeotroping capability, substrate solubility, temperature stability, and environmental impact [2]. The ideal solvent should effectively remove water through azeotroping while maintaining compatibility with sensitive amino acid substrates.

Polarity considerations prove essential for arginine derivatives due to the highly polar guanidinium side chain. Solvents with moderate polarity, such as Me-THF, provide optimal balance between substrate solubility and esterification efficiency [1]. Highly polar solvents like dimethylformamide can interfere with esterification reactions, while excessively nonpolar solvents fail to solubilize polar amino acid substrates adequately.

The formation of racemization-promoting enolate intermediates depends strongly on solvent basicity and coordinating ability [3]. Coordinating solvents can stabilize enolate intermediates, increasing racemization rates. Therefore, moderately coordinating solvents like ethers represent optimal choices for maintaining stereochemical integrity.

Environmental considerations increasingly drive solvent selection, with regulatory pressures favoring renewable and biodegradable alternatives [7]. Green solvent metrics, including environmental impact factors and renewable content, have become integral components of selection criteria for industrial applications.

Catalytic Systems

Para-toluenesulfonic acid remains the most widely employed catalyst for amino acid esterification reactions [2]. This strong organic acid provides sufficient catalytic activity while maintaining compatibility with sensitive amino acid substrates. Typical catalyst loadings range from 1.0-1.2 equivalents, providing optimal balance between reaction rate and product quality.

Alternative acid catalysts including methanesulfonic acid and trifluoromethanesulfonic acid offer enhanced catalytic activity but require careful optimization to prevent over-activation and subsequent side reactions [14]. These stronger acids can reduce reaction times but may increase racemization rates through enhanced enolate formation.

Enzymatic catalytic systems present unique opportunities for achieving exceptional stereoselectivity [15]. Papain-catalyzed esterification demonstrates remarkable enantioselectivity, typically exceeding 99% enantiomeric excess even under mild reaction conditions [16]. Enzymatic approaches require optimization of water activity, typically maintained between 0.03-0.5 for optimal enzyme function [17].

Lewis acid catalysts, including zinc chloride and titanium isopropoxide, provide alternative catalytic pathways that may reduce racemization tendencies [18]. These catalysts operate through different mechanisms compared to Brønsted acids, potentially offering advantages for temperature-sensitive substrates.

Purification and Isolation Protocols

Crystallization Techniques

Crystallization represents the preferred purification method for N-α-Z-L-arginine benzyl ester tosylate due to its effectiveness in removing impurities while maintaining product integrity [5]. The crystallization process typically involves precipitation from the reaction mixture using anti-solvents such as ethyl acetate or diethyl ether at reduced temperatures.

Temperature control during crystallization proves critical for achieving optimal crystal quality and purity. Initial precipitation typically occurs at ambient temperature, followed by cooling to 0-5°C to maximize yield and improve crystal morphology [13]. Rapid cooling can result in amorphous precipitation, while controlled cooling rates promote formation of well-defined crystals with superior purity profiles.

Seeding techniques can significantly improve crystallization outcomes by providing nucleation sites for controlled crystal growth [19]. Pre-formed seed crystals of the desired product, added at 5-10% by weight, promote uniform crystal formation and reduce the formation of polymorphic impurities.

Solvent selection for crystallization affects both yield and purity outcomes. Ethyl acetate provides excellent selectivity for tosylate salts while maintaining moderate solubility for impurity removal [2]. Alternative anti-solvents including acetone and 2-propanol offer varying selectivity profiles that may be advantageous for specific applications [5].

Chromatographic Purification

While crystallization typically provides sufficient purity for most applications, chromatographic techniques offer additional purification options when exceptional purity standards are required [20]. High-performance liquid chromatography using reversed-phase columns provides excellent resolution of closely related impurities and diastereomers.

Preparative chromatography systems enable purification of gram-scale quantities while maintaining high resolution [21]. Counter-current chromatography presents particular advantages for basic amino acid derivatives, utilizing pH-zone-refining techniques to achieve excellent separation efficiency. This method employs retainer bases in the stationary phase and eluent acids to achieve separation based on pKa differences [21].

Chiral chromatographic analysis provides essential quality control capabilities for monitoring enantiomeric purity [22]. Chiral stationary phases based on polysaccharide derivatives demonstrate excellent resolution of amino acid ester enantiomers, enabling detection of racemization levels below 0.1% [22].

Ion-exchange chromatography offers alternative purification strategies particularly suited for removing ionic impurities and excess tosylate [20]. Strong cation exchange resins effectively separate protonated amino acid derivatives while allowing neutral impurities to pass through unretained.

Scale-up Considerations for Laboratory and Industrial Production

Industrial scale-up of N-α-Z-L-arginine benzyl ester tosylate synthesis requires careful consideration of multiple factors including reaction kinetics, heat transfer, mixing efficiency, and waste management [23]. Laboratory procedures operating at gram scales must be adapted to accommodate kilogram or multi-kilogram production while maintaining product quality and safety standards.

Heat transfer limitations become critical at industrial scales, as inadequate temperature control can lead to hot spots that promote racemization [5]. The implementation of efficient heat exchange systems, including external cooling loops and internal cooling coils, ensures uniform temperature distribution throughout the reaction vessel. Computational fluid dynamics modeling can optimize mixing patterns to prevent temperature gradients that compromise product quality.

Solvent recovery and recycling systems represent essential components of industrial processes, both for economic and environmental reasons [7]. Distillation systems for cyclohexane recovery typically achieve 95-98% solvent recycle rates, significantly reducing raw material costs and environmental impact. The implementation of continuous distillation with heat integration can further improve energy efficiency.

Waste minimization strategies focus on reducing solvent consumption and eliminating the need for chromatographic purification [23]. Solution-phase synthesis approaches using minimal solvent volumes combined with efficient crystallization protocols can eliminate the need for extensive purification while maintaining product specifications. Process analytical technology enables real-time monitoring of reaction progress and quality parameters, reducing the risk of batch failures and improving overall process efficiency.

Quality control protocols must accommodate increased production volumes while maintaining analytical rigor [6]. Statistical process control methods enable early detection of process deviations that could compromise product quality. The implementation of continuous monitoring systems for critical parameters including temperature, pH, and water content ensures consistent product quality across multiple production batches.

Dates

Last modified: 07-21-2023

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